molecular formula C20H15BrN2O B5007293 1-(4-bromoanilino)-3-phenyl-3H-indol-2-one

1-(4-bromoanilino)-3-phenyl-3H-indol-2-one

Cat. No.: B5007293
M. Wt: 379.2 g/mol
InChI Key: LISWPIPYZJZIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(4-bromophenyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that contains an indole core structure. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a bromophenyl group and a phenyl group attached to the indole core .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, indole compounds are often synthesized through Fischer indole synthesis, a chemical reaction that produces the indole ring system from phenylhydrazine and an aldehyde or ketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a bromophenyl group, and a phenyl group. The presence of these functional groups would likely confer specific chemical properties to the compound .


Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, particularly at the 2 and 3 positions of the indole ring. These reactions include electrophilic substitutions, oxidations, reductions, and more .

Future Directions

Indole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore the potential applications of this compound in medicine or other fields .

Properties

IUPAC Name

1-(4-bromoanilino)-3-phenyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O/c21-15-10-12-16(13-11-15)22-23-18-9-5-4-8-17(18)19(20(23)24)14-6-2-1-3-7-14/h1-13,19,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISWPIPYZJZIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.